molecular formula C22H26O2S2 B372362 2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene

2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene

Cat. No.: B372362
M. Wt: 386.6g/mol
InChI Key: XPWJCNYDNCJNRV-UHFFFAOYSA-N
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Description

2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene is an organic compound that belongs to the class of conjugated polymers. It is composed of a benzene ring substituted with two thienyl groups and two butoxy groups. This compound is of significant interest due to its unique electrochemical and optical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene can be synthesized through a series of organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the thienyl or butoxy groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene exerts its effects is primarily related to its ability to undergo reversible redox reactions. The compound’s electrochemical properties allow it to switch between different oxidation states, which is crucial for its use in electrochromic devices. The molecular targets and pathways involved include the π-conjugated system of the benzene and thienyl rings, which facilitate electron transfer and charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene is unique due to its butoxy substituents, which enhance its solubility and processability compared to other similar compounds. This makes it particularly suitable for applications in flexible electronics and other advanced materials.

Properties

Molecular Formula

C22H26O2S2

Molecular Weight

386.6g/mol

IUPAC Name

2-(2,5-dibutoxy-4-thiophen-2-ylphenyl)thiophene

InChI

InChI=1S/C22H26O2S2/c1-3-5-11-23-19-15-18(22-10-8-14-26-22)20(24-12-6-4-2)16-17(19)21-9-7-13-25-21/h7-10,13-16H,3-6,11-12H2,1-2H3

InChI Key

XPWJCNYDNCJNRV-UHFFFAOYSA-N

SMILES

CCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCC)C3=CC=CS3

Canonical SMILES

CCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCC)C3=CC=CS3

Origin of Product

United States

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